N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)propionamide
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Overview
Description
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a propanamide moiety in the structure of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.
Attachment of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with a suitable amide reagent, such as propanoyl chloride, to form the desired N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide.
Industrial Production Methods
Industrial production of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide: This compound has a similar pyridazine core and methoxyphenyl group but differs in the amide moiety.
Pyridazine Derivatives: Other pyridazine derivatives with different substituents on the pyridazine ring or the aryl group.
Uniqueness
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the propanamide moiety can influence its reactivity, solubility, and potential interactions with biological targets.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]propanamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-15(20)17-10-11-22-16-9-8-14(18-19-16)12-4-6-13(21-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,20) |
InChI Key |
NDMDJJMGBJUWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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